3-Isopropylphenyl carbonochloridate 3-Isopropylphenyl carbonochloridate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16681660
InChI: InChI=1S/C10H11ClO2/c1-7(2)8-4-3-5-9(6-8)13-10(11)12/h3-7H,1-2H3
SMILES:
Molecular Formula: C10H11ClO2
Molecular Weight: 198.64 g/mol

3-Isopropylphenyl carbonochloridate

CAS No.:

Cat. No.: VC16681660

Molecular Formula: C10H11ClO2

Molecular Weight: 198.64 g/mol

* For research use only. Not for human or veterinary use.

3-Isopropylphenyl carbonochloridate -

Specification

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
IUPAC Name (3-propan-2-ylphenyl) carbonochloridate
Standard InChI InChI=1S/C10H11ClO2/c1-7(2)8-4-3-5-9(6-8)13-10(11)12/h3-7H,1-2H3
Standard InChI Key CCEZRCFZNXFCJW-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC(=CC=C1)OC(=O)Cl

Introduction

Structural and Molecular Characteristics

3-Isopropylphenyl carbonochloridate belongs to the carbonochloridate class, characterized by the functional group R-O-C(=O)-Cl\text{R-O-C(=O)-Cl}, where R\text{R} represents a 3-isopropylphenyl moiety. The compound’s IUPAC name, (3-propan-2-ylphenyl) carbonochloridate, reflects its substitution pattern. Key structural identifiers include:

PropertyValue
Molecular FormulaC10H11ClO2\text{C}_{10}\text{H}_{11}\text{ClO}_2
Molecular Weight198.64 g/mol
Canonical SMILESCC(C)C1=CC(=CC=C1)OC(=O)Cl
InChI KeyCCEZRCFZNXFCJW-UHFFFAOYSA-N
PubChem CID81646153

The isopropyl group at the meta position of the phenyl ring introduces steric effects that influence reactivity, while the electron-withdrawing chloroformate group enhances electrophilicity. Crystallographic data remain unavailable, but computational models suggest a planar aromatic system with the isopropyl group adopting a staggered conformation to minimize steric strain.

Synthesis and Production

The synthesis of 3-isopropylphenyl carbonochloridate likely follows established protocols for carbonochloridates, which typically involve the reaction of phenols with phosgene (COCl2\text{COCl}_2) or its derivatives. A plausible route is outlined below:

Step 1: Preparation of 3-Isopropylphenol
3-Isopropylphenol serves as the precursor, synthesized via Friedel-Crafts alkylation of phenol with propylene in the presence of an acid catalyst.

Step 2: Chloroformylation
The phenol reacts with phosgene under anhydrous conditions, often in the presence of a base such as triethylamine (Et3N\text{Et}_3\text{N}) to scavenge HCl:

3-Isopropylphenol+COCl2Et3N3-Isopropylphenyl carbonochloridate+HCl\text{3-Isopropylphenol} + \text{COCl}_2 \xrightarrow{\text{Et}_3\text{N}} \text{3-Isopropylphenyl carbonochloridate} + \text{HCl}

This reaction is typically conducted at low temperatures (0–5°C) to mitigate side reactions, such as hydrolysis or dimerization .

Optimization Challenges

  • Moisture Sensitivity: Phosgene’s reactivity with water necessitates rigorous anhydrous conditions .

  • Byproduct Management: Efficient removal of HCl is critical to prevent acid-catalyzed decomposition .

Chemical Properties and Reactivity

3-Isopropylphenyl carbonochloridate exhibits reactivity typical of carbonochloridates, functioning as an acylating agent. Key properties include:

Physical Properties

PropertyValue
Boiling PointNot reported
Density~1.2 g/cm³ (estimated)
SolubilitySoluble in dichloromethane, toluene; insoluble in water

Reactivity Profile

  • Hydrolysis: Reacts vigorously with water to yield 3-isopropylphenol and hydrochloric acid:

    C10H11ClO2+H2OC9H12O+CO2+HCl\text{C}_{10}\text{H}_{11}\text{ClO}_2 + \text{H}_2\text{O} \rightarrow \text{C}_9\text{H}_{12}\text{O} + \text{CO}_2 + \text{HCl}
  • Alcoholysis: Forms mixed carbonates with alcohols, a reaction exploited in polymer and pharmaceutical synthesis . For example, reaction with isopropanol yields:

    C10H11ClO2+C3H8OC13H18O3+HCl\text{C}_{10}\text{H}_{11}\text{ClO}_2 + \text{C}_3\text{H}_8\text{O} \rightarrow \text{C}_{13}\text{H}_{18}\text{O}_3 + \text{HCl}
  • Amine Acylation: Reacts with amines to produce urethanes or ureas, pivotal in drug intermediate synthesis .

Applications in Organic Synthesis

Despite limited direct studies, 3-isopropylphenyl carbonochloridate’s utility can be inferred from analogous compounds:

Polymer Chemistry

Carbonochloridates are employed to synthesize polycarbonates and polyurethanes. For instance, reaction with diols forms carbonate linkages essential in high-performance polymers .

Pharmaceutical Intermediates

HazardPrecaution
CorrosivityUse nitrile gloves and face shields
Moisture SensitivityStore under inert gas (N₂/Ar)
Inhalation RiskEmploy fume hoods with HEPA filtration
Environmental ImpactAvoid aquatic discharge; incinerate

Emergency Protocols

  • Spills: Neutralize with sodium bicarbonate; collect residues in sealed containers.

  • Fire: Use dry chemical extinguishers; avoid water due to HCl release .

Research Gaps and Future Directions

  • Synthetic Optimization: Systematic studies on solvent systems, catalysts, and temperature profiles could enhance yield and purity.

  • Toxicological Profiling: Acute and chronic toxicity assessments are imperative for industrial safety .

  • Novel Applications: Exploration in click chemistry or biodegradable polymers remains untapped .

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